molecular formula C13H20ClN3O B6360904 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine CAS No. 1562338-69-5

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine

Cat. No. B6360904
CAS RN: 1562338-69-5
M. Wt: 269.77 g/mol
InChI Key: QNZZWJGBBWNRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine is a chemical compound with the CAS Number: 1562338-69-5 . It has a molecular weight of 269.77 and a linear formula of C13H20ClN3O .


Physical And Chemical Properties Analysis

This compound is a solid or liquid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyridazine-based compounds, are pivotal in various scientific research areas due to their versatility as synthetic intermediates and their significance in biological contexts. They have shown exceptional functionalities in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Furthermore, their medicinal applications are notable, with some N-oxide compounds exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. This makes heterocyclic N-oxide motifs, such as those from pyridazine, invaluable in advanced chemistry and drug development research (Dongli Li et al., 2019).

Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives demonstrate a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors for phosphodiesterases 5 and 4, and novel GABA-A receptor benzodiazepine binding site ligands. Some derivatives also show molluscicidal activity, making them potential biodegradable agrochemicals. The extensive biological activity spectrum of pyridopyridazine derivatives underscores their importance in the synthesis of new compounds for various applications (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018).

Synthesis and Applications of Pyridazine and Pyridazone Analogues

Synthetic methodologies for pyridazine and its analogues focus on the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. Pyridazines have attracted attention due to their varied biological activities, especially concerning the cardiovascular system. The properties and synthesis approaches of pyridazines highlight their potential in creating new compounds with significant biological activities (V. Jakhmola et al., 2016).

Antiviral Activity of Phenothiazines towards RNA-Viruses

In the wake of global health crises, the antiviral potential of existing drugs has become a focal point of research. Phenothiazines, traditionally used as antipsychotic agents, have shown promising antiviral activity against a broad spectrum of RNA-viruses. These findings suggest the therapeutic potential of repurposing phenothiazines for antiviral treatments, emphasizing the need for further research in both cell-based studies and clinical trials (M. Otręba et al., 2020).

Optoelectronic Applications of Functionalized Quinazolines and Pyrimidines

Quinazoline and pyrimidine derivatives are crucial in developing novel optoelectronic materials due to their luminescent properties. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of quinazoline and pyrimidine derivatives in optoelectronics opens up new avenues for the creation of advanced materials with enhanced performance (G. Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZZWJGBBWNRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidin-4-ol (106 mg, 0.67 mmol) in DMF (6.7 mL) was added 60% wt NaH (35 mg, 0.87 mmol). The solution was stirred at RT for 30 min, then 3,6-dichloropyridazine (100 mg, 0.67 mmol) was added and the reaction was stirred for 1 h. The crude reaction mixture was diluted in EtOAc. The organic layer was washed with water (5×), brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yloxy)pyridazine, intermediate 1-3 (135 mg). The crude material used without further purification. LCMS Rt=1.22 min (condition B); MS (M+1)=270.2. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.53 (s, 1H), 7.37 (d, J=9.1 Hz, 1H), 6.91 (d, J=9.1 Hz, 1H), 5.68-5.78 (m, 1H), 2.20 (dd, J=12.4, 4.0 Hz, 2H), 1.32 (s, 6H), 1.27-1.29 (m, 2H), 1.20 (s, 6H).
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 30-L reactor was charged 3,6-dichloropyridazine (1 kg, 6.7 mol), 2,2,6,6-tetramethylpiperidin-4-ol (1.05 kg, 6.7 mol) and THF (5 L). The mixture was stirred and cooled to −5° C. tBuOK (1.13 kg, 10.1 mol) dissolved in THF (10 L) was added slowly to the reactor while keeping the temperature at −5-0° C. The reaction mixture became deep brown during addition. After the addition was complete, the mixture was stirred for 1 hour at −5-0° C., after which time HPLC analysis showed that the reaction was complete. Ice water (1:1, 10 kg) was added slowly to quench the reaction. The mixture was concentrated under reduced pressure to remove most of the THF. The residue was extracted with EtOAc twice (10 L+5 L). The combined organic layer was washed with water (10 L×3), then concentrated under reduced pressure to give a black residue. Petroleum ether (25 L) was added to this residue while stirring. The dark solid that formed was removed by filtration. The pale yellow filtrate was concentrated under reduced pressure to give a yellow solid, which was dried at 50° C. in vacuo to give 3-chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (1.3 kg, 4.8 mol), and was used in the next step without further purification. MS m/z 270.1 [M+H]; 1H-NMR: (CDCl3, 400 MHz) δ 7.36 (d, J=9.2 Hz, 1H), 6.90 (d, J=9.2 Hz, 1H), 5.74 (m, 1H), 2.20 (dd, Ja=4 Hz, Jb=12.4 Hz, 2H), 1.30 (m, 14H).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.05 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
1.13 kg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
10 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
25 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.